molecular formula C6H8O4S B14346527 2,5-Dimethylfuran-3-sulfonic acid CAS No. 91458-09-2

2,5-Dimethylfuran-3-sulfonic acid

Cat. No.: B14346527
CAS No.: 91458-09-2
M. Wt: 176.19 g/mol
InChI Key: QZVGARLXKUKHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylfuran-3-sulfonic acid is an organic compound with the molecular formula C6H8O4S. It is a derivative of furan, a heterocyclic organic compound, and features both methyl and sulfonic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylfuran-3-sulfonic acid typically involves the sulfonation of 2,5-dimethylfuran. One common method is the reaction of 2,5-dimethylfuran with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylfuran-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted furan compounds .

Scientific Research Applications

2,5-Dimethylfuran-3-sulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylfuran-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the furan ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethylfuran-3-sulfonic acid is unique due to the presence of both methyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Properties

CAS No.

91458-09-2

Molecular Formula

C6H8O4S

Molecular Weight

176.19 g/mol

IUPAC Name

2,5-dimethylfuran-3-sulfonic acid

InChI

InChI=1S/C6H8O4S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H,7,8,9)

InChI Key

QZVGARLXKUKHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.